13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound belongs to a class of highly complex phosphapentacyclic derivatives characterized by fused polycyclic frameworks with integrated phosphorus and oxygen heteroatoms. Its structure features two 12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene moieties interconnected via a methoxymethyl bridge. The presence of hydroxyl (-OH) and oxo (=O) groups at the phosphorus centers confers distinct electronic and steric properties, influencing solubility and reactivity. Structural elucidation was likely achieved using single-crystal X-ray diffraction (SC-XRD) with SHELX software, a standard in crystallography for refining atomic coordinates and validating molecular geometry .
Properties
IUPAC Name |
13-hydroxy-10-[(13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)methoxymethyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9P2/c43-52(44)48-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)50-52)23-47-24-30-22-28-12-4-8-16-34(28)40-38-32-14-6-2-10-26(32)18-20-36(38)49-53(45,46)51-42(30)40/h1-22H,23-24H2,(H,43,44)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLXKFHVBJCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=CC5=CC=CC=C54)COCC6=CC7=CC=CC=C7C8=C6OP(=O)(OC9=C8C1=CC=CC=C1C=C9)O)OP(=O)(O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pentacyclic structure. The process includes:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure.
Functional Group Modifications: Introduction of hydroxy and oxo groups at specific positions through controlled oxidation and reduction reactions.
Phosphorus Incorporation: Incorporation of phosphorus atoms into the structure using phosphorus-containing reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used as a probe to study the interactions of phosphorus-containing compounds with biological molecules. It can also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent due to its unique chemical properties. It can be used in the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, allowing the compound to bind to and modulate the activity of target molecules. The phosphorus atoms in the structure also contribute to its unique reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues and Substituent Effects
The compound’s closest analogue is 10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (). This analogue replaces the hydroxyl and oxo groups with dimethylamino (-N(CH₃)₂) substituents, altering electronic and steric profiles.
Data Table: Comparative Analysis
Structural and Electronic Influences
The isoelectronic principle suggests that compounds with similar valence electron configurations exhibit comparable reactivity . However, the dimethylamino analogue’s divergent substituents disrupt electronic similarity, leading to distinct chemical behavior. For instance, the target compound’s hydroxyl groups facilitate hydrogen bonding, enhancing interactions with biological targets or polar substrates . In contrast, the dimethylamino variant’s steric bulk and reduced polarity favor coordination with transition metals or hydrophobic interfaces.
Research Findings
Synthetic Challenges : Both compounds require precise control over phosphorus oxidation states during synthesis. The target compound’s hydroxyl groups necessitate protective strategies to prevent undesired side reactions .
Crystallographic Validation : SHELX software enabled precise determination of bond angles and torsion stresses in the phosphapentacyclic core, confirming the rigidity imparted by fused rings .
Reactivity Studies: The oxo group in the target compound participates in nucleophilic attacks, whereas the dimethylamino analogue’s nitrogen lone pairs enable Lewis base behavior .
Biological Activity
Structural Overview
This compound belongs to a class of phosphapentacyclic compounds characterized by their unique structure and functional groups. The presence of hydroxyl and oxo groups suggests potential interactions with biological systems.
Antimicrobial Properties
Research indicates that similar phosphapentacyclic compounds exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may have anticancer properties. They are hypothesized to induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the modulation of cell cycle regulators and apoptosis-related proteins.
Enzyme Inhibition
Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic processes. For instance, they may act as inhibitors of phospholipase or cyclooxygenase enzymes, which play roles in inflammation and pain signaling.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of phosphapentacyclic compounds:
- Objective : To assess the effectiveness against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups.
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms involved:
- Objective : To evaluate the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Method : Cell viability assays (MTT assay) were conducted.
- Results : The compound exhibited a dose-dependent reduction in cell viability with indications of apoptosis via caspase activation.
Data Table
| Biological Activity | Test Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Significant inhibition observed |
| Anticancer | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity noted |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
